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Abstract

Rineterkib (LTT462) is an orally available, potent, and selective small-molecule inhibitor of the
extracellular signal-regulated kinases 1 and 2 (ERK1/2). Developed by Novartis, Rineterkib
targets a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, which
is frequently hyperactivated in a multitude of human cancers. Reactivation of this pathway is a
common mechanism of resistance to upstream inhibitors like BRAF and MEK inhibitors,
providing a strong rationale for the development of direct ERK inhibitors.[1] This document
provides a comprehensive overview of the discovery, mechanism of action, preclinical data,
and clinical development of Rineterkib, presenting key data in structured tables and visualizing
essential pathways and processes.

Discovery and Rationale

The development of Rineterkib was initiated to address the significant clinical challenge of
acquired resistance to RAF and MEK inhibitors in cancers with RAS/BRAF mutations.[1]
Resistance mechanisms often reconverge on the MAPK pathway, leading to the reactivation of
ERK1/2 signaling.[1] This positions ERK1/2 as a critical therapeutic target for overcoming
resistance and treating MAPK-driven cancers.[1][2]

The discovery process for Rineterkib began with a docking-model-assisted scaffold
hybridization approach, which identified an aminopyridine core as a promising starting point.
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Through a campaign of medicinal chemistry, further modifications including the addition of
pyrazine, 2-fluorocyclohexanol, and methylamino substitutions were made. These changes
were instrumental in optimizing the compound's solubility, selectivity, potency, and, crucially, its
residence time on the target protein, ERK2. This iterative process of design and synthesis
ultimately led to the identification of LTT462 (Rineterkib).[1]

Mechanism of Action

Rineterkib is an ATP-competitive inhibitor of ERK1 and ERK2.[3] Upon oral administration, it
binds to ERK1/2, preventing their activation and blocking the subsequent phosphorylation of
downstream substrates.[2][4] By inhibiting ERK-mediated signal transduction, Rineterkib
effectively suppresses ERK-dependent tumor cell proliferation and promotes survival.[2][5]
Some evidence also suggests Rineterkib may possess dual inhibitory activity against both
RAF and ERK.[6][7] The primary mechanism, however, is the direct inhibition of the terminal
kinase in the MAPK cascade.

The MAPK/ERK signaling pathway is a cornerstone of cellular regulation, governing processes
like proliferation, differentiation, and survival.[2] Its canonical activation sequence is depicted
below.
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Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by Rineterkib.

Preclinical Data

Rineterkib has demonstrated potent and promising activity in a range of preclinical models.

In Vitro Activity & Physicochemical Properties

The in vitro potency and key physicochemical properties of Rineterkib are summarized below.

[1]
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Parameter Value
Potency

Activated ERK1/2 Kinase ICso 0.041 nM
A375 pFRA Assay ECso 38 nM
A375 CTG Assay ECso 48 nM

Target Residence Time

Activated ERK2 (aERK2) 265 min

Inactive ERK2 (IERK2) 3 min

Physicochemical Properties

LogD 1.8

Aqueous Solubility 980 uM

In Vitro Safety

CYP Inhibition Negligible (> 30 uM)

In Vivo Pharmacokinetics

Pharmacokinetic profiles were established in multiple species, demonstrating good oral
bioavailability in higher species.[1]
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Parameter Mouse Rat Dog

Dose (IV/ PO) 2.5/ 10 mg/kg 1.7 /10 mg/kg 0.1/1 mg/kg
Bioavailability 20% 34% 67%
AUCInf,po (UM-h) 4.2 4.0 3.0

Cmax (uM) 0.7 0.6 0.4
Clearance

(mUminkg) 16 24 6.4

Vss (L/kg) 2.1 5.6 6.1

Half-life (IV, h) 3.6 4.8 15

Plasma Protein
o 96% 96% 88%
Binding

In Vivo Efficacy

Rineterkib showed significant anti-tumor activity in xenograft models. In a BRAF(V600E) A375
melanoma mouse xenograft model, a sustained pharmacodynamic effect correlated with
excellent efficacy.[1] Furthermore, in a Calu-6 human non-small-cell lung carcinoma (NSCLC)
subcutaneous xenograft model, oral administration of Rineterkib at 50 and 75 mg/kg resulted
in significant reductions in tumor volume.[7][8]

Clinical Development

Rineterkib advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and
preliminary efficacy in humans.

Phase | Dose-Escalation Study (NCT02711345)

A first-in-human, Phase |, open-label, dose-escalation study was conducted in patients with
advanced solid tumors harboring MAPK pathway alterations.[6][9]
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Patients with Advanced Solid Tumors
(MAPK Pathway Alterations)

Dose Escalation Cohorts
QD: 45-600 mg
BID: 150-200 mg

Secondary Endpoints:
- Pharmacokinetics (PK)
- Pharmacodynamics (PD)
- Preliminary Efficacy (RECIST 1.1)

Primary Objectives:
- Determine MTD
- Characterize Safety & Tolerability

Key Results:
- MTD: 400mg QD, 150mg BID
- Limited single-agent activity
- PD effect confirmed (DUSP6 reduction)

Decision: Do not open

dose expansion phase

Click to download full resolution via product page

Caption: Workflow of the Phase | dose-escalation study for Rineterkib (NCT02711345).

Key Clinical Findings:

« Patient Population: 65 patients were enrolled with various advanced solid tumors, most
commonly colorectal, ovarian, and pancreatic cancers.[9]

+ Safety and Tolerability: The drug was generally well-tolerated.[6][9] Treatment-related
adverse events (TRAEs) were reported in 89% of patients, with the most common being
diarrhea (38%) and nausea (34%).[9] Grade 3/4 TRAEs occurred in 29% of patients, with
retinopathy being the most frequent (6%).[6][9]

¢ Maximum Tolerated Dose (MTD): The MTD was established at 400 mg once daily (QD) and
150 mg twice daily (BID).[6][9]
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e Pharmacokinetics: Plasma concentration and drug exposure increased with doses from 45 to
450 mg QD. Saturation of absorption was suspected at the 600 mg QD dose.[6][9]

e Pharmacodynamics: Rineterkib successfully inhibited ERK1/2 and reduced the expression
of DUSP6 (a downstream target and negative feedback regulator of ERK signaling) relative
to baseline in most evaluated patients, confirming target engagement.[6][9][10]

o Efficacy: As a monotherapy, Rineterkib showed limited clinical activity.[6][9] The best overall
response was stable disease (SD) in 8 patients (12%).[6][9] An unconfirmed partial response
(-33.9% change in target lesions) was noted in one patient with BRAF-mutated
cholangiocarcinoma.[6][9]

Due to the limited clinical activity observed, the decision was made not to proceed with the
dose-expansion phase of the study.[10]

Combination Therapy Trials

Given the strong biological rationale for inhibiting the MAPK pathway at multiple nodes,
subsequent clinical development has focused on combination strategies.

e NCT02974725 and NCT04417621: Phase Ib/ll trials investigating Rineterkib in combination
with the RAF inhibitor LXH254 in non-small-cell lung cancer and melanoma.[6]

o NCTO04097821: A study evaluating Rineterkib in combination with the JAK inhibitor
ruxolitinib in patients with myelofibrosis.[4][11]

Experimental Protocols

Detailed, proprietary experimental protocols from Novartis are not publicly available. The
following sections describe generalized, standard methodologies for the key experiments cited.

In Vitro Kinase Assay (ICso Determination)

e Objective: To determine the concentration of Rineterkib required to inhibit 50% of ERK1/2
kinase activity.

o Methodology: A typical biochemical kinase assay (e.g., LanthaScreen™ or HTRF®) would be
used. Recombinant active ERK1 or ERK2 enzyme is incubated with a specific peptide

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.researchgate.net/publication/341632271_Phase_I_dose-finding_study_of_oral_ERK12_inhibitor_LTT462_in_patients_pts_with_advanced_solid_tumors_harboring_MAPK_pathway_alterations
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://www.benchchem.com/product/b3181976?utm_src=pdf-body
https://www.researchgate.net/publication/341632271_Phase_I_dose-finding_study_of_oral_ERK12_inhibitor_LTT462_in_patients_pts_with_advanced_solid_tumors_harboring_MAPK_pathway_alterations
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://clinicaltrials.gov/study/NCT02711345
https://www.benchchem.com/product/b3181976?utm_src=pdf-body
https://www.researchgate.net/publication/341632271_Phase_I_dose-finding_study_of_oral_ERK12_inhibitor_LTT462_in_patients_pts_with_advanced_solid_tumors_harboring_MAPK_pathway_alterations
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://www.researchgate.net/publication/341632271_Phase_I_dose-finding_study_of_oral_ERK12_inhibitor_LTT462_in_patients_pts_with_advanced_solid_tumors_harboring_MAPK_pathway_alterations
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://www.researchgate.net/publication/341632271_Phase_I_dose-finding_study_of_oral_ERK12_inhibitor_LTT462_in_patients_pts_with_advanced_solid_tumors_harboring_MAPK_pathway_alterations
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://clinicaltrials.gov/study/NCT02711345
https://www.benchchem.com/product/b3181976?utm_src=pdf-body
https://www.researchgate.net/publication/341632271_Phase_I_dose-finding_study_of_oral_ERK12_inhibitor_LTT462_in_patients_pts_with_advanced_solid_tumors_harboring_MAPK_pathway_alterations
https://www.benchchem.com/product/b3181976?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Rineterkib
https://synapse.patsnap.com/drug/74f89bd4a9d4432c8e23a69eb1e9ded2
https://www.benchchem.com/product/b3181976?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

substrate and ATP in a buffered solution. Rineterkib is added at various concentrations. The
reaction is allowed to proceed for a defined time (e.g., 60 minutes) at room temperature. A
detection reagent, often a europium-labeled antibody that recognizes the phosphorylated
substrate, is then added. The signal, which is proportional to kinase activity, is read on a
plate reader. Data are normalized to controls (no inhibitor for 100% activity, no enzyme for
0% activity) and the ICso value is calculated using a non-linear regression model.

Cell-Based Proliferation Assay (ECso Determination)

» Objective: To determine the effective concentration of Rineterkib required to inhibit 50% of
cancer cell growth.

o Methodology: The A375 melanoma cell line, which harbors a BRAF V600E mutation leading
to constitutive MAPK pathway activation, is commonly used.[1]

o Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000
cells/well) and allowed to adhere overnight.

o Compound Treatment: A serial dilution of Rineterkib is prepared in culture medium and
added to the cells.

o Incubation: Cells are incubated for a period of 72 hours to allow for multiple cell divisions.

o Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®
(CTG), which quantifies ATP levels as an indicator of metabolically active cells.[1]
Luminescence is read on a plate reader.

o Data Analysis: The data are normalized to vehicle-treated controls, and the ECso is
calculated using a four-parameter logistic curve fit.

In Vivo Xenograft Model

» Objective: To evaluate the anti-tumor efficacy of Rineterkib in a living organism.
» Methodology:

o Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used to
prevent rejection of human tumor cells.
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o Tumor Implantation: A suspension of human cancer cells (e.g., A375 or Calu-6) is injected
subcutaneously into the flank of each mouse.[1][7]

o Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200
mma3).

o Randomization and Dosing: Mice are randomized into vehicle control and treatment
groups. Rineterkib is administered orally (p.o.) according to a defined schedule (e.g.,
once daily) and dose.[7]

o Monitoring: Tumor volume (calculated using the formula (Length x Width2)/2) and body
weight are measured regularly (e.g., 2-3 times per week).

o Endpoint: The study concludes when tumors in the control group reach a predetermined
maximum size or after a defined treatment duration. Efficacy is assessed by comparing
the tumor growth inhibition between the treated and control groups.

Conclusion

Rineterkib (LTT462) is a potent ERK1/2 inhibitor born from a rational drug design campaign to
overcome resistance to upstream MAPK pathway inhibitors. It has demonstrated clear target
engagement and anti-tumor activity in preclinical models. While its efficacy as a monotherapy
in a broad, unselected patient population was limited, its development continues to be
promising in the context of combination therapies. The ongoing clinical trials will be critical in
defining the role of Rineterkib in the therapeutic arsenal for MAPK-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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